(1,3-Diphenyl-1H-pyrazol-4-yl)-methanol is an organic compound that belongs to the class of pyrazole derivatives, characterized by a pyrazole ring substituted with phenyl groups at the 1 and 3 positions and a hydroxymethyl group at the 4 position. This compound has garnered attention due to its potential biological activities, including antitumor and anti-inflammatory properties.
The compound can be synthesized through various methods involving the reaction of phenylhydrazine with suitable carbonyl compounds, typically under acidic conditions. Its derivatives have been explored for their pharmacological applications, particularly in cancer treatment.
(1,3-Diphenyl-1H-pyrazol-4-yl)-methanol is classified as a heterocyclic organic compound. It falls under the broader category of pyrazoles, which are five-membered aromatic rings containing two nitrogen atoms.
The synthesis of (1,3-diphenyl-1H-pyrazol-4-yl)-methanol typically involves the following steps:
The reactions are typically monitored using Thin Layer Chromatography (TLC), and products are purified through recrystallization from suitable solvents like ethanol or ethyl acetate. Yields and purity are assessed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
The molecular structure of (1,3-diphenyl-1H-pyrazol-4-yl)-methanol can be represented as follows:
The structure features:
Crystallographic studies have shown that this compound crystallizes in specific lattice structures, which can be analyzed using X-ray diffraction techniques .
(1,3-Diphenyl-1H-pyrazol-4-yl)-methanol can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions to optimize yield and selectivity, often employing solvents such as ethanol or dichloromethane for better solubility and reaction kinetics .
The biological activity of (1,3-diphenyl-1H-pyrazol-4-yl)-methanol is attributed to its ability to interact with specific molecular targets within cells:
In vitro studies have demonstrated that derivatives of this compound exhibit selective inhibition against certain cancer cell lines, suggesting potential therapeutic applications in oncology .
Relevant analytical techniques such as NMR and IR spectroscopy provide insights into functional groups and molecular interactions within this compound .
(1,3-Diphenyl-1H-pyrazol-4-yl)-methanol has several notable applications:
The ongoing research into its derivatives continues to reveal promising avenues for drug discovery and development in treating various diseases, particularly cancers .
Pyrazole derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and structural adaptability. The pyrazole ring—a five-membered heterocycle featuring two adjacent nitrogen atoms—serves as a robust platform for designing bioactive molecules. This core structure enables diverse interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects [2]. The 1,3-diphenyl substitution pattern, observed in compounds like (1,3-Diphenyl-1H-pyrazol-4-yl)-methanol, enhances target affinity by facilitating van der Waals contacts with hydrophobic enzyme pockets. Modifications at the 4-position (e.g., hydroxymethyl, halogen, alkyl groups) profoundly influence solubility, membrane permeability, and metabolic stability, enabling fine-tuning of drug-like properties [6]. Clinically exploited pyrazole derivatives demonstrate anti-inflammatory (Celecoxib), antipsychotic (Rimonabant), and antifungal (Difenoconazole) activities, validating this scaffold’s utility. The structural evolution of pyrazole-based therapeutics reflects a strategic balance between aromatic stabilization and functional group diversification to optimize target engagement.
Table 1: Bioactive Pyrazole Derivatives with Structural Variations | Compound | 4-Position Substituent | Molecular Weight | Primary Activity | |--------------|----------------------------|----------------------|-----------------------| | (1,3-Diphenyl-1H-pyrazol-4-yl)-methanol | -CH₂OH | 250.30 | Antioxidant [2] | | 5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)methanol | -CH₂OH/5-Cl | 284.74 | Undisclosed [6] | | Celecoxib | -SO₂NHCH₃ | 381.38 | Anti-inflammatory | | Rimonabant | -COCl/Carbazoyl | 463.83 | Antipsychotic |
(1,3-Diphenyl-1H-pyrazol-4-yl)-methanol (CAS 40278-32-8) exemplifies a strategically functionalized pyrazole core with enhanced drug development potential. Its molecular architecture (C₁₆H₁₄N₂O, MW 250.30) combines three critical elements:
Computational analyses reveal a Topological Polar Surface Area (TPSA) of 38.05 Ų, indicating favorable membrane permeability. The compound’s hydrogen-bonding capacity (1 donor, 3 acceptors) supports targeted interactions with enzymes involved in oxidative stress and inflammation pathways [3] [7]. Its solid-state stability (storage: sealed, 2-8°C) further enhances utility as a synthetic intermediate [3].
Table 2: Key Physicochemical and Structural Properties | Property | Value | Significance | |---------------|------------|-------------------| | Molecular Formula | C₁₆H₁₄N₂O | Confirmed composition | | Molecular Weight | 250.30 g/mol | Optimal for drug-likeness | | TPSA | 38.05 Ų | Moderate permeability | | LogP | ~3.0 [3] | Balanced hydrophobicity | | Hydrogen Bond Donors | 1 | Target interaction capability | | Hydrogen Bond Acceptors | 3 | Solubility and binding | | Rotatable Bonds | 3 | Conformational flexibility |
The synthesis and application of (1,3-Diphenyl-1H-pyrazol-4-yl)-methanol evolved from mid-20th century pyrazole chemistry breakthroughs. Early routes involved laborious multi-step sequences with <60% yields, limiting accessibility. A transformative advancement emerged in 2022 with Radulović et al.'s optimized protocol: reduction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde using sodium borohydride (NaBH₄) in methanol achieves 99% yield within 30 minutes at ambient temperature [4]. This methodology eliminated the need for cryogenic conditions or expensive catalysts, facilitating gram-scale production.
The compound’s initial pharmacological investigations revealed promising antioxidant and anti-inflammatory activities, stimulating interest in infectious disease applications. Its mechanism likely involves disruption of microbial redox homeostasis via interactions with oxidoreductases—hypotheses supported by molecular docking studies of the hydroxymethyl group’s coordination with catalytic sites [2]. Current commercial availability from specialized suppliers (e.g., Sigma-Aldrich’s "AldrichCPR" rare chemicals collection, CymitQuimica, ChemScene) supports global anti-infective research [1] [2] [3]. Advanced Chemical Intermediates (ACI) stocks 7.8g batches (purity >95%), enabling rapid prototyping of derivatives [5].
Table 3: Historical Development and Commercial Availability | Year | Milestone | Impact | |----------|---------------|------------| | Pre-2022 | Conventional synthesis | Low yields (<60%), complex purification | | 2022 | NaBH₄/MeOH reduction protocol [4] | 99% yield, ambient conditions, scalable | | Present | Sigma-Aldrich distribution [1] | Global access for early-discovery research | | Present | ACI inventory (>95% purity) [5] | 7.8g immediately available |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.:
CAS No.: 207740-41-8